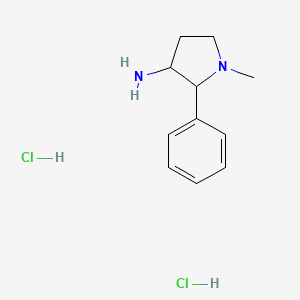
1,3-Benzodioxol-5-yl(3-piperidinyl)methanone hydrochloride
概要
説明
1,3-Benzodioxol-5-yl(3-piperidinyl)methanone hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, which make it a valuable tool in various research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzodioxol-5-yl(3-piperidinyl)methanone hydrochloride typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: On an industrial scale, the compound is produced using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and efficiency. Purification steps such as recrystallization or column chromatography are used to obtain the final product.
化学反応の分析
Types of Reactions: 1,3-Benzodioxol-5-yl(3-piperidinyl)methanone hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Benzodioxol-5-yl(3-piperidinyl)methanone hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the study of biological systems and drug development. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of enzyme mechanisms and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism by which 1,3-Benzodioxol-5-yl(3-piperidinyl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
1,3-Benzodioxol-5-yl(3-piperidinyl)methanone hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one
3-(1,3-Benzodioxol-5-yl)-N-(4-(1-piperidinyl)phenyl)acrylamide
These compounds share structural similarities but differ in their functional groups and reactivity, leading to different applications and properties.
特性
IUPAC Name |
1,3-benzodioxol-5-yl(piperidin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3.ClH/c15-13(10-2-1-5-14-7-10)9-3-4-11-12(6-9)17-8-16-11;/h3-4,6,10,14H,1-2,5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOYXJAANOWTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC3=C(C=C2)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487360.png)
![Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487365.png)




![7-(2,2,2-Trifluoro-acetyl)-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1487376.png)

![(2-{2-[2-(4-Chlorophenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487378.png)

![2-Azabicyclo[2.2.1]heptane-5,6-diol hydrochloride](/img/structure/B1487380.png)
![6-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B1487381.png)
![{3-[2-(2-Phenylethyl)phenoxy]propyl}amine hydrochloride](/img/structure/B1487382.png)

